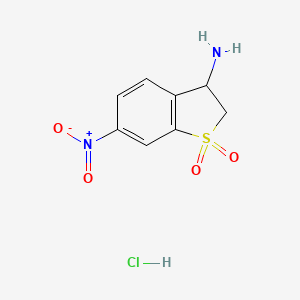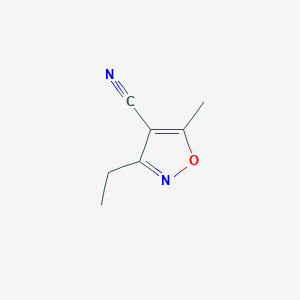![molecular formula C15H12F5N B1378793 Benzyl[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]amine CAS No. 1461706-32-0](/img/structure/B1378793.png)
Benzyl[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]amine
Übersicht
Beschreibung
Benzyl[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]amine is an organic compound with the molecular formula C₁₅H₁₂F₅N. This compound is characterized by the presence of a benzyl group attached to a 1-(2,3-difluorophenyl)-2,2,2-trifluoroethylamine moiety. It is primarily used in research settings and has applications in various fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]amine typically involves the reaction of benzylamine with 1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzyl[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Benzylamine: A simpler analogue without the difluorophenyl and trifluoroethyl groups.
1-(2,3-Difluorophenyl)-2,2,2-trifluoroethylamine: Lacks the benzyl group but shares the core structure.
Benzyl[1-(2,4-difluorophenyl)-2,2,2-trifluoroethyl]amine: A positional isomer with fluorine atoms at different positions on the phenyl ring.
Uniqueness: Benzyl[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring and the presence of both benzyl and trifluoroethyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound in research and development.
Eigenschaften
IUPAC Name |
N-benzyl-1-(2,3-difluorophenyl)-2,2,2-trifluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F5N/c16-12-8-4-7-11(13(12)17)14(15(18,19)20)21-9-10-5-2-1-3-6-10/h1-8,14,21H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQRCPAYNRTITP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=C(C(=CC=C2)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1378713.png)
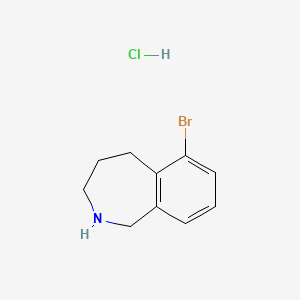


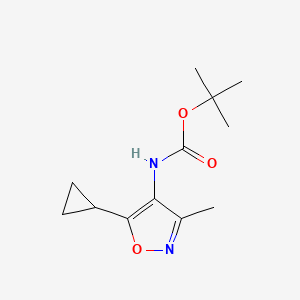

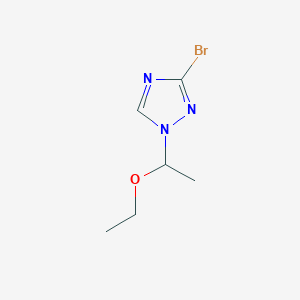
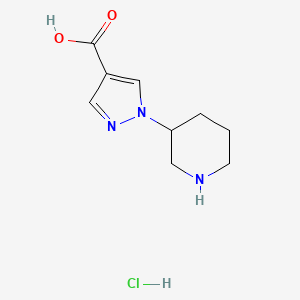
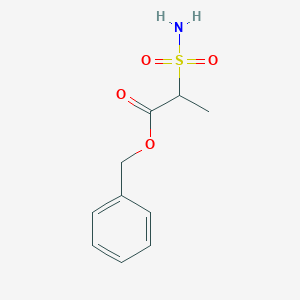
![1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one](/img/structure/B1378726.png)
![tert-butyl N-{2-[(piperidin-2-ylmethyl)carbamoyl]ethyl}carbamate](/img/structure/B1378727.png)
